3-(2-fluorophenyl)-1H-indazole
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Overview
Description
3-(2-fluorophenyl)-1H-indazole is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a fluorine atom in the phenyl ring of this compound can significantly influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
3-(2-fluorophenyl)-1H-indazole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . . This suggests that this compound may interact with a variety of cellular targets.
Mode of Action
Indole derivatives are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . This property allows them to interact with various biological targets, leading to a range of biological effects.
Biochemical Pathways
Indole derivatives are known to have diverse biological and clinical applications . They can act as inhibitors of radical chain oxidation of organic compounds , suggesting that they may influence oxidative stress pathways
Pharmacokinetics
A study on a similar compound, 3,5-bis[(2-fluorophenyl)methylene]-4-piperidinone acetate (ef-24, nsc 716993), showed that it had a terminal elimination half-life of 736 minutes and a plasma clearance value of 0482 L/min/kg . The bioavailability of EF-24 was 60% after oral administration and 35% after intraperitoneal administration . These data suggest that this compound may have similar pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
Indole derivatives are known to have diverse biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus . Therefore, it is possible that this compound may have similar antiviral effects, among other biological activities.
Action Environment
The stability and activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluorobenzylamine with isatin in the presence of a base, followed by cyclization to form the indazole ring. The reaction conditions often involve heating the mixture in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
3-(2-fluorophenyl)-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-1H-indazole
- 3-(2-bromophenyl)-1H-indazole
- 3-(2-methylphenyl)-1H-indazole
Uniqueness
The presence of the fluorine atom in 3-(2-fluorophenyl)-1H-indazole distinguishes it from other similar compounds. Fluorine can significantly alter the compound’s lipophilicity, metabolic stability, and binding affinity, making it unique in its chemical and biological properties.
Biological Activity
3-(2-fluorophenyl)-1H-indazole is a compound belonging to the indazole class, which is known for its diverse biological activities. The incorporation of a fluorine atom into the phenyl ring enhances its chemical properties, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C10H8F1N3
- Molecular Weight : 212.22 g/mol
- Structure : The presence of the fluorine atom significantly affects the compound's lipophilicity and metabolic stability, which can enhance its binding affinity to various biological targets .
This compound exhibits its biological effects primarily through interactions with specific receptors and enzymes. The following mechanisms have been identified:
- Receptor Binding : Similar indazole derivatives have been shown to bind with high affinity to G-protein coupled receptors (GPCRs), particularly the cannabinoid receptors CB1 and CB2. Studies indicate that compounds like this compound could potentially exhibit cannabimimetic effects, influencing pathways related to pain perception and inflammation .
- Electrophilic Substitution : The indazole framework allows for electrophilic substitution reactions, which can lead to the formation of various derivatives with altered biological activities .
Biological Activity
The biological activities of this compound have been investigated in various studies:
- Anti-inflammatory Properties : Research indicates that indazole derivatives can exhibit anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of pro-apoptotic factors .
- Neuropharmacological Effects : The compound has potential applications in treating neurodegenerative diseases due to its ability to influence neurotransmitter systems and neuroinflammatory responses .
Case Studies
Several case studies highlight the potential of this compound in therapeutic contexts:
- Study on Cannabinoid Receptors : A study demonstrated that similar indazole derivatives showed higher potency at CB2 receptors compared to CB1 receptors, suggesting a possible pathway for developing selective cannabinoid receptor modulators .
- Metabolism Studies : Metabolism studies using human liver microsomes indicated that indazole derivatives undergo extensive metabolic transformations, which could affect their pharmacokinetics and efficacy .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
3-(2-fluorophenyl)-1H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15-16-13/h1-8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHIFYYRDQEIQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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